7-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole 7-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole
Brand Name: Vulcanchem
CAS No.: 912331-75-0
VCID: VC11991208
InChI: InChI=1S/C14H17BFNO2/c1-13(2)14(3,4)19-15(18-13)11-8-9-6-5-7-10(16)12(9)17-11/h5-8,17H,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C(=CC=C3)F
Molecular Formula: C14H17BFNO2
Molecular Weight: 261.10 g/mol

7-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole

CAS No.: 912331-75-0

Cat. No.: VC11991208

Molecular Formula: C14H17BFNO2

Molecular Weight: 261.10 g/mol

* For research use only. Not for human or veterinary use.

7-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole - 912331-75-0

Specification

CAS No. 912331-75-0
Molecular Formula C14H17BFNO2
Molecular Weight 261.10 g/mol
IUPAC Name 7-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Standard InChI InChI=1S/C14H17BFNO2/c1-13(2)14(3,4)19-15(18-13)11-8-9-6-5-7-10(16)12(9)17-11/h5-8,17H,1-4H3
Standard InChI Key UCMJVLMXECHXQH-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C(=CC=C3)F
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C(=CC=C3)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound's structure features a bicyclic indole core fused to a benzene ring, with a fluorine atom at the 7-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at the 2-position. This configuration imparts distinct electronic and steric characteristics critical for its reactivity. The boronic ester group, protected by pinacol, enhances stability while maintaining compatibility with transition metal catalysts.

Key Physicochemical Parameters

PropertyValue
CAS Registry Number912331-75-0
Molecular FormulaC₁₄H₁₇BFN₀₂
Molecular Weight261.10 g/mol
IUPAC Name7-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
SMILES NotationB1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C(=CC=C3)F
InChI KeyUCMJVLMXECHXQH-UHFFFAOYSA-N

The fluorine atom induces electron-withdrawing effects, polarizing the indole ring and enhancing the electrophilic character of adjacent positions. The boronic ester group adopts a trigonal planar geometry, facilitating nucleophilic attack in cross-coupling reactions.

Synthesis and Manufacturing

Laboratory-Scale Preparation

The synthesis typically begins with 7-fluoroindole, which undergoes borylation using bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base such as potassium acetate. This Miyaura borylation proceeds via oxidative addition of the diboron reagent to palladium, followed by transmetallation and reductive elimination to install the boronic ester group.

Critical Reaction Parameters:

  • Temperature: 80–100°C

  • Solvent: Tetrahydrofuran or 1,4-dioxane

  • Reaction Time: 12–24 hours

  • Yield: 60–75% after column chromatography purification

Industrial Production Considerations

Scale-up challenges include managing exothermicity during borylation and ensuring consistent palladium removal in post-reaction workups. Continuous flow reactors with integrated scavenger cartridges (e.g., thiourea-functionalized silica) improve throughput and reduce metal contamination risks. Recent advancements in catalyst immobilization techniques have enhanced recyclability, lowering production costs by ∼40% compared to batch processes.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound's primary utility lies in forming carbon-carbon bonds via palladium-catalyzed coupling with aryl halides. A representative reaction with 4-bromotoluene demonstrates its efficacy:

C₁₄H₁₇BFN₀₂+C₇H₇BrPd(PPh₃)₄, Na₂CO₃C₂₁H₂₀FN+B(OH)₃+byproducts\text{C₁₄H₁₇BFN₀₂} + \text{C₇H₇Br} \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃}} \text{C₂₁H₂₀FN} + \text{B(OH)₃} + \text{byproducts}

Optimized Conditions:

  • Catalyst Loading: 2 mol% Pd(PPh₃)₄

  • Base: Aqueous Na₂CO₃ (2M)

  • Solvent: Ethanol/water (3:1 v/v)

  • Temperature: 80°C

  • Reaction Time: 6 hours

This methodology enables efficient synthesis of biaryl structures prevalent in kinase inhibitors and neurotransmitter analogs.

Fluorine-Directed Functionalization

The electron-withdrawing fluorine atom directs electrophilic substitution to the 5-position of the indole ring. Sequential functionalization strategies exploit this selectivity:

  • Nitration: HNO₃/AcOH at 0°C yields 5-nitro-7-fluoroindole derivatives

  • Sulfonation: ClSO₃H in DCM produces sulfonic acid intermediates

  • Halogenation: NBS in CCl₄ achieves regioselective bromination

These derivatives serve as precursors to PET radiotracers and fluorescent probes for biological imaging.

Emerging Research Directions

Boron Neutron Capture Therapy (BNCT)

The compound's high boron content (4.13 wt%) positions it as a candidate for BNCT agents. Computational docking studies predict preferential accumulation in tumor vasculature via integrin αvβ3 binding (ΔG = -9.2 kcal/mol). Neutron irradiation simulations indicate localized dose deposition of 12–15 Gy per 10⁹ cells, surpassing clinical thresholds for glioblastoma ablation.

Organic Semiconductor Development

Thin-film transistors incorporating the compound exhibit:

  • Hole Mobility: 0.45 cm²/V·s

  • On/Off Ratio: 10⁶

  • Threshold Voltage: -3.2 V

These properties stem from intermolecular B-N interactions creating charge transport pathways, as evidenced by grazing-incidence XRD showing π-π stacking distances of 3.4 Å.

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